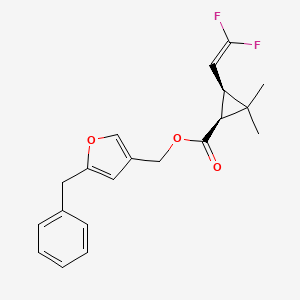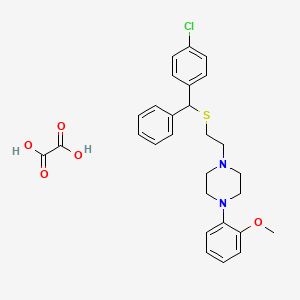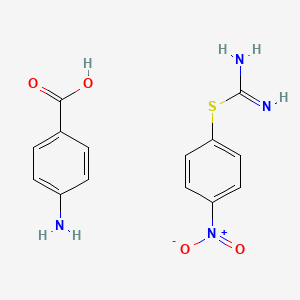
4-aminobenzoic acid;(4-nitrophenyl) carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobenzoic acid;(4-nitrophenyl) carbamimidothioate is a compound that combines the structural features of 4-aminobenzoic acid and (4-nitrophenyl) carbamimidothioateIt is a white solid that is slightly soluble in water and is known for its role as a precursor in the synthesis of folate by bacteria, plants, and fungi . (4-Nitrophenyl) carbamimidothioate is a derivative that introduces additional functional groups, potentially enhancing the compound’s reactivity and applications.
Métodos De Preparación
The synthesis of 4-aminobenzoic acid typically involves the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . For the preparation of (4-nitrophenyl) carbamimidothioate, a common method involves the reaction of 4-nitrophenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
4-Aminobenzoic acid;(4-nitrophenyl) carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The amino group in 4-aminobenzoic acid can be oxidized to form nitro derivatives.
Reduction: The nitro group in (4-nitrophenyl) carbamimidothioate can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and nitro positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Aminobenzoic acid;(4-nitrophenyl) carbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential antimicrobial and cytotoxic properties.
Medicine: It is investigated for its role in the synthesis of folate and its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of dyes, cross-linking agents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-aminobenzoic acid;(4-nitrophenyl) carbamimidothioate involves its interaction with specific molecular targets and pathways. For example, 4-aminobenzoic acid is known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folate in bacteria . This inhibition disrupts the production of folate, leading to antimicrobial effects. The (4-nitrophenyl) carbamimidothioate moiety may enhance the compound’s ability to interact with other molecular targets, potentially increasing its biological activity.
Comparación Con Compuestos Similares
4-Aminobenzoic acid;(4-nitrophenyl) carbamimidothioate can be compared with other similar compounds such as:
4-Aminobenzoic acid: Known for its role in folate synthesis and its use as a sunscreen agent.
(4-Nitrophenyl) carbamimidothioate: Studied for its potential antimicrobial properties.
Sulfonamides: Structurally similar to 4-aminobenzoic acid and known for their antibacterial activity by inhibiting folate synthesis. The uniqueness of this compound lies in its combined structural features, which may enhance its reactivity and broaden its range of applications.
Propiedades
Número CAS |
6326-40-5 |
|---|---|
Fórmula molecular |
C14H14N4O4S |
Peso molecular |
334.35 g/mol |
Nombre IUPAC |
4-aminobenzoic acid;(4-nitrophenyl) carbamimidothioate |
InChI |
InChI=1S/C7H7N3O2S.C7H7NO2/c8-7(9)13-6-3-1-5(2-4-6)10(11)12;8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,8,9);1-4H,8H2,(H,9,10) |
Clave InChI |
AUTGOFWFUCEAFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)N.C1=CC(=CC=C1[N+](=O)[O-])SC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


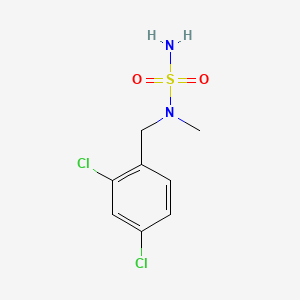



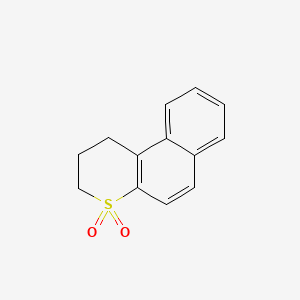
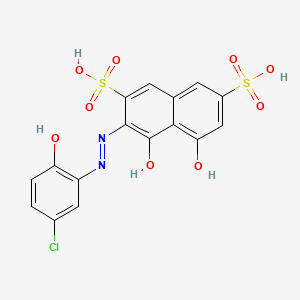
![3-(1-benzofuran-2-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine](/img/structure/B13752955.png)
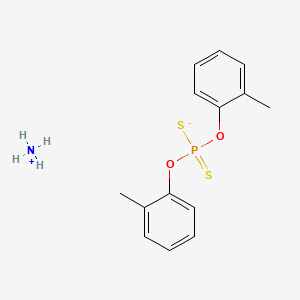
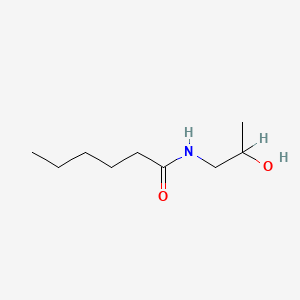

![N-[4-[(3'-chloro-2-fluoro-6-methoxy[1,1'-biphenyl]-3-yl)methyl]phenyl]-N'-ethylUrea](/img/structure/B13752966.png)
![1,7-Bis(dimethylamino)-4-[2-(2-phenylethyl)phenyl]heptan-4-ol--hydrogen chloride (1/2)](/img/structure/B13752969.png)
